molecular formula C16H25N3O2 B7985868 (R)-3-[(2-Amino-ethyl)-ethyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester

(R)-3-[(2-Amino-ethyl)-ethyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester

Cat. No.: B7985868
M. Wt: 291.39 g/mol
InChI Key: QWMOZIRGKNUUDS-OAHLLOKOSA-N
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Description

®-3-[(2-Amino-ethyl)-ethyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrrolidine ring, an amino-ethyl group, and a benzyl ester moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-[(2-Amino-ethyl)-ethyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester typically involves multiple steps, starting from readily available starting materials. One common method involves the reaction of ®-pyrrolidine-1-carboxylic acid with benzyl alcohol in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the benzyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, green chemistry principles such as solvent-free conditions and the use of recyclable catalysts are often employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

®-3-[(2-Amino-ethyl)-ethyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Nitro or nitrile derivatives.

    Reduction: Corresponding alcohol.

    Substitution: Free carboxylic acid.

Scientific Research Applications

Chemistry

In chemistry, ®-3-[(2-Amino-ethyl)-ethyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound is studied for its potential as a ligand in receptor binding studies. Its ability to interact with specific receptors makes it a valuable tool for understanding receptor-ligand interactions .

Medicine

In medicine, ®-3-[(2-Amino-ethyl)-ethyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester is investigated for its potential therapeutic applications. It is being explored as a precursor for the development of new drugs targeting specific pathways in diseases such as cancer and neurological disorders .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and pharmaceuticals. Its unique properties make it suitable for various applications, including as a stabilizer in formulations and as an intermediate in the synthesis of active pharmaceutical ingredients .

Mechanism of Action

The mechanism of action of ®-3-[(2-Amino-ethyl)-ethyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester involves its interaction with specific molecular targets. The amino-ethyl group allows it to bind to receptors or enzymes, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting cellular functions .

Comparison with Similar Compounds

Similar Compounds

  • ®-3-[(2-Amino-ethyl)-methyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester
  • ®-3-[(2-Amino-ethyl)-ethyl-amino]-pyrrolidine-1-carboxylic acid methyl ester
  • ®-3-[(2-Amino-ethyl)-ethyl-amino]-pyrrolidine-1-carboxylic acid ethyl ester

Uniqueness

®-3-[(2-Amino-ethyl)-ethyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different binding affinities and selectivities, making it a valuable compound for targeted applications .

Properties

IUPAC Name

benzyl (3R)-3-[2-aminoethyl(ethyl)amino]pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O2/c1-2-18(11-9-17)15-8-10-19(12-15)16(20)21-13-14-6-4-3-5-7-14/h3-7,15H,2,8-13,17H2,1H3/t15-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWMOZIRGKNUUDS-OAHLLOKOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCN)C1CCN(C1)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CCN)[C@@H]1CCN(C1)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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